molecular formula C10H11Cl2N B1498957 Cyclopropyl-(2,5-dichloro-benzyl)-amine CAS No. 680591-59-7

Cyclopropyl-(2,5-dichloro-benzyl)-amine

Cat. No. B1498957
Key on ui cas rn: 680591-59-7
M. Wt: 216.1 g/mol
InChI Key: SLIJLIIYVJPUSY-UHFFFAOYSA-N
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Patent
US07435815B2

Procedure details

prepared by reaction of cyclopropylamine with 2,5-dichloro-benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][C:6]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:7]=1[CH:8]=O>>[CH:1]1([NH:4][CH2:8][C:7]2[CH:10]=[C:11]([Cl:14])[CH:12]=[CH:13][C:6]=2[Cl:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CC1)NCC1=C(C=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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